molecular formula C19H28Cl2N2O6Si B13900209 [3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate

[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate

Cat. No.: B13900209
M. Wt: 479.4 g/mol
InChI Key: CFLYOAVJFORAKJ-UHFFFAOYSA-N
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Description

[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of the tert-butyl(dimethyl)silyl group, the 2,2-dichloroacetyl group, and the 4-nitrophenyl group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group could yield a nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as acting as a drug precursor or a pharmacological agent.

    Industry: Its chemical properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of [3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate apart from similar compounds is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the tert-butyl(dimethyl)silyl group, the 2,2-dichloroacetyl group, and the 4-nitrophenyl group in a single molecule allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H28Cl2N2O6Si

Molecular Weight

479.4 g/mol

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate

InChI

InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)

InChI Key

CFLYOAVJFORAKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl

Origin of Product

United States

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